4-(4-Amino-3-nitrophenoxy)-2-nitroaniline
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Overview
Description
4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is an organic compound characterized by the presence of amino and nitro functional groups attached to a phenoxy ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol. This intermediate is then subjected to further nitration and coupling reactions to introduce the second nitro group and form the final product.
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Nitration of 4-Aminophenol
Reactants: 4-Aminophenol, Nitric acid, Sulfuric acid
Conditions: The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.
Product: 4-Amino-3-nitrophenol
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Coupling Reaction
Reactants: 4-Amino-3-nitrophenol, 2-Nitroaniline, Coupling agent (e.g., EDCI, DCC)
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile, under mild heating.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, Hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives, potentially forming quinones or other oxidized aromatic compounds.
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Reduction
Reagents: Sodium borohydride, Hydrogen gas with a palladium catalyst
Conditions: Reduction reactions are often performed under mild conditions to selectively reduce nitro groups to amino groups.
Products: Amino derivatives, such as 4-(4-Amino-3-aminophenoxy)-2-aminophenol.
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Substitution
Reagents: Halogenating agents (e.g., Chlorine, Bromine), Nucleophiles (e.g., Sodium methoxide)
Conditions: Substitution reactions can be carried out in polar solvents at varying temperatures depending on the reactivity of the substituents.
Products: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of dyes, pigments, and polymers.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its nitro and amino groups are key functionalities in the design of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals. It can be incorporated into materials with specific optical or electronic properties, making it useful in the manufacture of sensors, electronic devices, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrophenol: A precursor in the synthesis of 4-(4-Amino-3-nitrophenoxy)-2-nitroaniline, used in similar applications.
2-Nitroaniline: Another precursor, commonly used in the synthesis of dyes and pigments.
4-Nitroaniline: A related compound with similar functional groups, used in the manufacture of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both amino and nitro groups on the phenoxy ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(4-amino-3-nitrophenoxy)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDSFHDZIXLGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299858 |
Source
|
Record name | 4,4'-oxybis(2-nitroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3273-78-7 |
Source
|
Record name | MLS002920192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-oxybis(2-nitroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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